1-{8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[321]octan-3-yl}pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine ring, a bicyclic structure, and a substituted phenyl group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and receptors, influencing their function .
Mode of Action
The exact mode of action of this compound is currently unknown. The compound’s structure suggests it might interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. The presence of a pyrrolidine ring could contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
The presence of heteroatomic fragments in these molecules suggests they could be useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been known to cause changes in cellular function, potentially leading to therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves multiple steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bicyclic structure: This step typically involves the use of bicyclo[3.2.1]octane derivatives.
Substitution with the phenyl group: The 3-chloro-4-fluorophenyl group is introduced through substitution reactions, often using halogenated phenyl derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated phenyl derivatives in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Bicyclo[3.2.1]octane derivatives: Compounds with similar bicyclic structures but different functional groups.
Phenyl derivatives: Compounds with similar phenyl groups but different core structures.
Uniqueness
1-{8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine ring, a bicyclic structure, and a substituted phenyl group. This unique combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3/c21-16-9-12(1-5-17(16)22)2-6-18(25)23-13-3-4-14(23)11-15(10-13)24-19(26)7-8-20(24)27/h1,5,9,13-15H,2-4,6-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUMIFNINYQOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC(=C(C=C3)F)Cl)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.